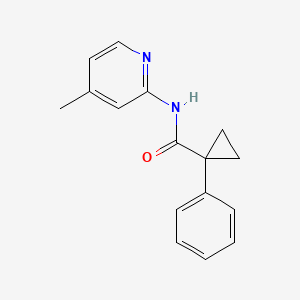
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide, also known as NPC-06, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a cyclopropane-based compound that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF) and inhibit the activation of microglia. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to inhibit the activation of the PI3K/Akt/mTOR pathway and induce the expression of pro-apoptotic proteins. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit viral replication by targeting the viral polymerase.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in different research fields. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to enhance synaptic plasticity, reduce oxidative stress, and improve memory function. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to inhibit viral replication and reduce inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide in lab experiments include its high purity, stability, and low toxicity. N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is also easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide in lab experiments include its limited solubility in aqueous solutions and the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide. In neuroscience, further studies are needed to investigate the long-term effects of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide on cognitive function and to elucidate its mechanism of action. In cancer research, more studies are needed to evaluate the efficacy of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide as a potential anticancer agent and to investigate its combination with other chemotherapeutic drugs. In infectious diseases, further studies are needed to evaluate the antiviral activity of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide against other viruses and to investigate its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide are needed to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide is a novel compound that has shown potential therapeutic applications in neuroscience, cancer, and infectious diseases. Its synthesis method has been optimized to improve its yield and purity, and its mechanism of action involves the modulation of various signaling pathways. N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has various biochemical and physiological effects, and its advantages and limitations in lab experiments have been identified. There are several future directions for the research of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide, which could potentially lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide involves several steps, including the preparation of 4-methylpyridine-2-carboxylic acid, the formation of 4-methylpyridin-2-yl-methanol, and the reaction of 4-methylpyridin-2-yl-methanol with phenylcyclopropanecarboxylic acid chloride. The final product is obtained through purification and recrystallization. The synthesis method of N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been optimized to improve its yield and purity.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. In infectious diseases, N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide has been shown to have antiviral activity against the influenza virus.
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-10-17-14(11-12)18-15(19)16(8-9-16)13-5-3-2-4-6-13/h2-7,10-11H,8-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIYKGYKSHTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-1-phenylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)


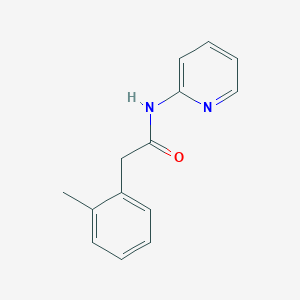



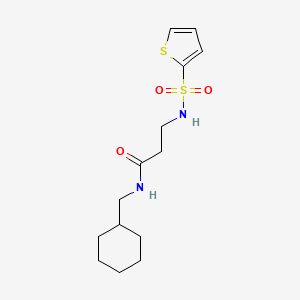
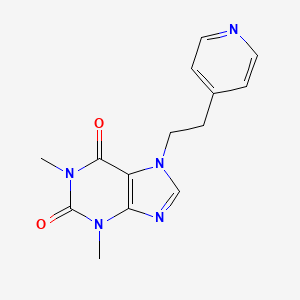
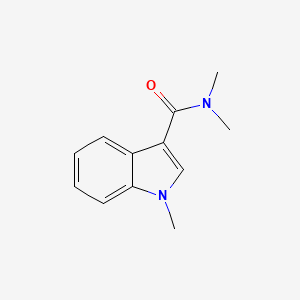
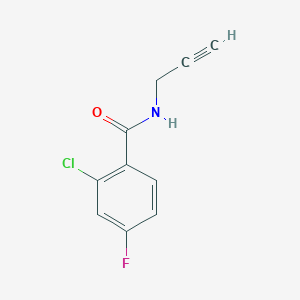

![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
